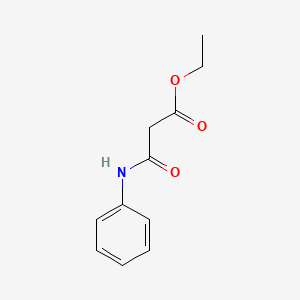

Ethyl 3-anilino-3-oxopropanoate

Overview

Description

Ethyl 3-anilino-3-oxopropanoate is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of propanoic acid and is commonly used in medical, environmental, and industrial research. The compound is known for its unique structure, which includes an aniline group attached to a propanoate backbone, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-anilino-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation . The general reaction scheme is as follows: [ \text{Ethyl acetoacetate} + \text{Aniline} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3-anilino-3-oxopropanoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield 3-anilino-3-oxopropanoic acid.

| Conditions | Reagents | Product | Key Observations |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, H₂O | 3-anilino-3-oxopropanoic acid | Complete conversion in 4–6 hrs |

| Basic (NaOH, reflux) | 2M NaOH, ethanol | Sodium 3-anilino-3-oxopropanoate | Faster kinetics (2–3 hrs) |

The acidic pathway preserves the β-ketoamide moiety, while alkaline conditions may induce decarboxylation at elevated temperatures .

Condensation Reactions

The β-keto group facilitates condensations with nucleophiles like amines, forming heterocyclic compounds.

Diazonium Coupling

The anilino group participates in electrophilic substitution with diazonium salts, forming azo compounds:

| Diazonium Salt | Conditions | Product |

|---|---|---|

| Benzenediazonium chloride | 0–5°C, pH 9–10 | 4-(Phenylazo)anilino derivative |

The coupling occurs preferentially at the para position of the aniline ring, confirmed by UV-Vis spectral shifts at λₘₐₓ ≈ 480 nm .

Nitrosation

Nitrosation with sodium nitrite (NaNO₂) under acidic conditions introduces a nitroso group:

| Reagents | Conditions | Product |

|---|---|---|

| NaNO₂, HCl | 0–5°C, 1 hr | 3-(N-Nitrosoanilino)-3-oxopropanoate |

The product exhibits characteristic IR absorption at ʋ ≈ 1520 cm⁻¹ (N=O stretch) .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-anilino-3-oxopropanoate has shown potential in pharmaceutical research due to its biological activities:

- Anticancer Activity : Studies indicate that derivatives of this compound inhibit the proliferation of cancer cell lines, including breast and prostate cancers. The mechanism involves the induction of apoptosis .

- Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory responses by reducing pro-inflammatory cytokine expression in macrophages, suggesting therapeutic applications in chronic inflammatory diseases .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create diverse derivatives with tailored properties .

Industrial Applications

This compound is utilized in the production of dyes and pigments due to its structural characteristics that facilitate color properties. Additionally, it is explored for use in agricultural chemicals as a growth regulator .

Anticancer Studies

A notable study demonstrated that this compound derivatives significantly inhibited the growth of breast cancer cells in vitro. The treatment led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent .

Inflammatory Response Modulation

In experiments involving RAW 264.7 macrophages, treatment with this compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines (e.g., TNF-α and IL-1β) following lipopolysaccharide stimulation. This suggests its potential use in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 3-anilino-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The aniline group allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but lacks the aniline group, making it less versatile in certain reactions.

Moguisteine: Contains a thiazolidine ring and is used as an antitussive agent.

Ethyl 3,3,3-trifluoro-2-oxopropanoate: Contains trifluoromethyl groups, making it more reactive in certain chemical reactions.

Uniqueness: Ethyl 3-anilino-3-oxopropanoate is unique due to its aniline group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds and pharmaceuticals .

Biological Activity

Ethyl 3-anilino-3-oxopropanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound belongs to the class of oxo acids and esters, characterized by the presence of an ethyl ester group and an aniline moiety. Its molecular formula is , with a molecular weight of approximately 219.23 g/mol. The structural features contribute to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines, which are critical in mediating inflammation. This property may be beneficial for treating inflammatory diseases .

3. Anticancer Potential

This compound has been evaluated for its anticancer properties. Preclinical studies indicated that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic cells.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate inflammation and apoptosis, enhancing therapeutic effects against diseases like cancer .

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

A murine model was used to assess the anti-inflammatory effects of this compound in induced paw edema. Results showed a significant reduction in paw swelling compared to the control group, indicating its efficacy in reducing inflammation through the inhibition of TNF-alpha production.

Research Findings Summary

Properties

IUPAC Name |

ethyl 3-anilino-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSKGJKEWQJVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201494 | |

| Record name | Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53341-66-5 | |

| Record name | Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053341665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.